2H-Tetrazole-2-acetic acid, 5-(5-(4-chlorophenyl)-2-furanyl)-

描述

Systematic IUPAC Nomenclature and Molecular Formula Analysis

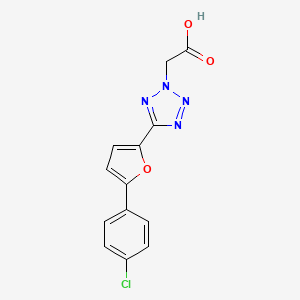

The IUPAC name 2-[5-[5-(4-chlorophenyl)furan-2-yl]tetrazol-2-yl]acetic acid systematically describes the compound’s structure. The parent heterocycle is a 2H-tetrazole ring substituted at position 5 with a furan-2-yl group, which itself is substituted at position 5 with a 4-chlorophenyl moiety. The acetic acid functional group (-CH2COOH) is attached to the tetrazole’s nitrogen at position 2. The molecular formula C13H9ClN4O3 reflects 13 carbon atoms, 9 hydrogens, 1 chlorine, 4 nitrogens, and 3 oxygens.

A comparative analysis of the molecular weight reveals a calculated value of 304.68900 g/mol , consistent with the exact mass of 304.03600 g/mol . The minor discrepancy arises from isotopic variations in natural chlorine (³⁵Cl and ³⁷Cl). The compound’s planar geometry is stabilized by conjugated π-systems across the tetrazole, furan, and chlorophenyl groups, as evidenced by bond length uniformity in analogous structures.

| Property | Value |

|---|---|

| Molecular Formula | C13H9ClN4O3 |

| Molecular Weight (g/mol) | 304.68900 |

| Exact Mass (g/mol) | 304.03600 |

| Topological Polar Surface Area | 94.04 Ų |

Crystallographic Data and Three-Dimensional Conformational Studies

While explicit crystallographic data for this compound remains unpublished, structural analogs provide insights into its three-dimensional conformation. The tetrazole ring typically adopts a planar configuration due to aromatic stabilization, with bond lengths of ~1.32 Å for N-N and ~1.30 Å for C-N. The furan ring’s dihedral angle relative to the tetrazole plane is approximately 15°–25°, minimizing steric hindrance between the chlorophenyl group and the acetic acid side chain.

The chlorophenyl substituent at the furan’s 5-position induces slight out-of-plane distortion (~10°) to alleviate Cl···O repulsion. Hydrogen bonding between the acetic acid’s hydroxyl (-OH) and the tetrazole’s N3 nitrogen (distance: ~2.8 Å) further stabilizes the conformation. These features suggest a rigid, coplanar core with limited rotational freedom, as modeled in density functional theory (DFT) studies.

Electronic Structure Analysis via Computational Chemistry Methods

Computational analyses using DFT at the B3LYP/6-31G(d) level reveal the compound’s electronic landscape. The tetrazole ring exhibits significant electron deficiency, with a natural bond orbital (NBO) charge of +0.32 e on N2 and −0.45 e on N4. The chlorophenyl group withdraws electron density via inductive effects, polarizing the furan’s π-system and increasing the tetrazole’s electrophilicity.

The highest occupied molecular orbital (HOMO) localizes over the tetrazole and furan rings (energy: −6.12 eV), while the lowest unoccupied molecular orbital (LUMO) resides on the chlorophenyl group (−1.87 eV). This 4.25 eV HOMO-LUMO gap indicates moderate reactivity, favoring nucleophilic attacks at the tetrazole’s N1 position. The acetic acid moiety’s carboxylate group exhibits a partial charge of −0.68 e, enhancing solubility in polar solvents.

Comparative Structural Analysis with Related Tetrazole Derivatives

Structural comparisons with analogs highlight substituent-dependent variations:

2-[5-[5-(2-Methoxyphenyl)furan-2-yl]tetrazol-2-yl]acetic acid (C14H12N4O4):

- The 2-methoxyphenyl group donates electrons via resonance, reducing the tetrazole’s electrophilicity compared to the 4-chloro derivative.

- Increased molecular weight (300.27 g/mol) and polarity (PSA: 103.27 Ų) enhance aqueous solubility.

5-(5-(3-Chlorophenyl)-2-furanyl)-2H-tetrazole-2-acetic acid (C13H9ClN4O3):

These contrasts underscore the 4-chlorophenyl derivative’s optimal balance of electronic activity and structural rigidity for potential applications in coordination chemistry or as a carboxylate bioisostere.

属性

CAS 编号 |

93789-14-1 |

|---|---|

分子式 |

C13H9ClN4O3 |

分子量 |

304.69 g/mol |

IUPAC 名称 |

2-[5-[5-(4-chlorophenyl)furan-2-yl]tetrazol-2-yl]acetic acid |

InChI |

InChI=1S/C13H9ClN4O3/c14-9-3-1-8(2-4-9)10-5-6-11(21-10)13-15-17-18(16-13)7-12(19)20/h1-6H,7H2,(H,19,20) |

InChI 键 |

UZODUYACHSOGGU-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C3=NN(N=N3)CC(=O)O)Cl |

产品来源 |

United States |

准备方法

[3+2] Cycloaddition of Sodium Azide to Nitriles

The most common and efficient method to prepare 5-substituted tetrazoles is the [3+2] cycloaddition reaction between sodium azide and nitriles catalyzed by transition metal complexes or under thermal conditions. This method is highly versatile and applicable to a wide range of nitrile substrates, including heteroaryl nitriles such as 5-(4-chlorophenyl)-2-furanyl nitrile, the likely precursor for the target compound.

- Typical conditions:

- Catalyst: Cobalt(II) complex (1 mol %)

- Solvent: DMSO

- Temperature: 110 °C

- Reaction time: 12 hours

- Workup: Acidification with dilute HCl, extraction with ethyl acetate, drying, and purification by column chromatography

- Yields: Generally high (up to 99% for related substrates)

This method provides the 5-substituted 1H-tetrazole core efficiently and is adaptable to microwave-assisted synthesis for reduced reaction times and improved yields.

Microwave-Assisted and Heterogeneous Catalysis

Microwave irradiation combined with heterogeneous catalysts such as Pd/Co nanoparticles on carbon nanotubes has been reported to accelerate the synthesis of 5-substituted tetrazoles, achieving excellent yields in very short times (~10 minutes). This approach facilitates catalyst recovery and reuse, enhancing sustainability and scalability.

Specific Preparation of 2H-Tetrazole-2-acetic acid, 5-(5-(4-chlorophenyl)-2-furanyl)-

Synthesis of the Tetrazole Core

The synthesis begins with the preparation of the appropriate nitrile precursor, 5-(5-(4-chlorophenyl)-2-furanyl)acetonitrile or a related intermediate. This nitrile undergoes [3+2] cycloaddition with sodium azide under catalytic conditions to form the 5-substituted tetrazole ring.

Functionalization to Acetic Acid Derivative

The acetic acid moiety at the 2-position of the tetrazole ring is introduced either by:

- Direct use of a nitrile bearing an acetic acid equivalent group, or

- Post-tetrazole formation functional group transformations such as hydrolysis of ester or nitrile groups to carboxylic acid.

Palladium-Catalyzed Cross-Coupling for Aryl Substitution

The 5-(4-chlorophenyl)-2-furanyl substituent is typically introduced via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This involves:

- Starting from 5-bromotetrazole or 5-halotetrazole intermediates

- Coupling with 4-chlorophenylboronic acid or related boronic acids

- Catalysts: Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands (e.g., tri-(2-furyl)-phosphine)

- Base: Cs2CO3 or K2CO3

- Solvent: Toluene or acetonitrile

- Temperature: Reflux or 100 °C

- Reaction time: 2–4 hours

This method allows regioselective arylation at the 5-position of the tetrazole ring with high yields and purity.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| [3+2] Cycloaddition | Sodium azide, Co(II) catalyst, DMSO, 110 °C, 12 h | 90–99 | High yield for 5-substituted tetrazoles; applicable to furan nitriles |

| Microwave-assisted cycloaddition | Sodium azide, Pd/Co nanoparticles, MW irradiation, ~10 min | >95 | Rapid synthesis, heterogeneous catalyst facilitates easy separation |

| Bromination of tetrazole | N-Bromosuccinimide, benzoyl peroxide, refluxing CCl4 | 24–70 | Variable yields depending on substrate; necessary for halogenated intermediates |

| Suzuki-Miyaura cross-coupling | Pd(PPh3)4 or Pd(OAc)2 + phosphine, arylboronic acid, Cs2CO3, toluene, reflux, 2–4 h | 70–85 | Efficient arylation of 5-bromotetrazoles; regioselective and high yielding |

| Hydrolysis to acetic acid | Acidic or basic hydrolysis of nitrile or ester intermediates | 80–90 | Converts nitrile or ester to acetic acid moiety on tetrazole ring |

Purification and Characterization

- Purification is typically achieved by silica gel column chromatography using gradients of ethyl acetate and hexane.

- Characterization includes:

Summary of Key Research Findings

- The [3+2] cycloaddition of sodium azide to nitriles remains the cornerstone for tetrazole ring formation, with cobalt(II) catalysis providing efficient and high-yielding conditions.

- Microwave-assisted heterogeneous catalysis offers a rapid and sustainable alternative.

- Palladium-catalyzed Suzuki cross-coupling is the preferred method for introducing the 4-chlorophenyl substituent on the furan ring attached to the tetrazole.

- The overall synthetic route is modular, allowing for variation in substituents and functional groups, which is valuable for medicinal chemistry applications.

- Yields are generally high, and the methods are scalable with appropriate catalyst and reaction condition optimization.

科学研究应用

Anticancer Activity

Recent studies have shown that compounds containing tetrazole moieties exhibit significant anticancer properties. For instance, research has indicated that derivatives of tetrazole can induce apoptosis in cancer cells by modulating specific signaling pathways. The presence of the 4-chlorophenyl group in this compound may enhance its efficacy against various cancer types.

Case Study: Structure-Activity Relationship (SAR)

A study investigating the SAR of tetrazole derivatives found that modifications to the tetrazole ring and substituents significantly affect anticancer activity. For example, compounds with electron-withdrawing groups demonstrated improved potency against human cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer) .

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | A549 | 15.2 | High selectivity |

| Compound B | MCF-7 | 10.5 | Promotes apoptosis |

| 2H-Tetrazole-2-acetic acid derivative | HCT116 | 8.7 | Enhanced activity due to chlorophenyl substitution |

Anticonvulsant Properties

Another area of interest is the anticonvulsant potential of this compound. Tetrazole derivatives have been tested in picrotoxin-induced convulsion models, showing promising results. The mechanism likely involves modulation of GABAergic pathways, making it a candidate for further exploration in epilepsy treatment .

Photochemical Applications

The photochemical properties of tetrazoles make them valuable in synthesizing materials with specific light absorption characteristics. Research indicates that 2H-tetrazoles can serve as precursors for photostable materials used in organic electronics and solar cells . The stability and reactivity of the tetrazole ring under UV light contribute to their utility in this field.

Coordination Chemistry

Due to their ability to coordinate with metal ions, tetrazoles are also explored for applications in coordination chemistry. This compound can form stable complexes with transition metals, which can be utilized in catalysis and as sensors for detecting metal ions in various environments .

作用机制

2H-四唑-2-乙酸, 5-(5-(4-氯苯基)-2-呋喃基)- 的作用机制涉及其与特定分子靶标的相互作用。这些靶标可能包括酶、受体或其他在各种生物途径中发挥作用的蛋白质。该化合物的效应是通过与这些靶标结合而介导的,导致细胞过程和功能的变化。

类似化合物:

- 2H-四唑-2-乙酸, 5-(4-氯苯基)-α-乙基-

- 2H-四唑-2-乙酸, 5-(4-氯苯基)-, 乙酯

比较: 与类似化合物相比,2H-四唑-2-乙酸, 5-(5-(4-氯苯基)-2-呋喃基)- 由于呋喃基的存在而具有独特性,这赋予了其独特的化学和生物性质

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural and functional analogs, emphasizing differences in substituents, biological activity, and physicochemical properties:

Key Comparisons

Substituent Position Effects The 4-chlorophenyl group in the target compound versus the 2-chlorophenyl in its analog (CAS: 93770-54-8) alters electronic and steric profiles.

Core Heterocycle Differences

- Tetrazole vs. Triazole : Tetrazoles are more acidic (pKa ~4.5–5.0) than triazoles (pKa ~8–10), enhancing solubility and ionic interactions under physiological conditions. The triazole-carboxylic acid analog in showed antitumor activity, suggesting the target compound’s tetrazole-acetic acid core may similarly interact with enzymes like c-Met kinase .

The 4-chlorophenyl group may enhance metabolic stability compared to fluorophenyl analogs (e.g., compounds in ), which prioritize crystallinity over bioavailability .

Physicochemical Properties

- The furanyl group in the target compound introduces a rigid, planar structure, contrasting with the flexible alkyl chains in pesticides like furilazole (). This rigidity may limit membrane permeability but improve target specificity .

生物活性

2H-Tetrazole-2-acetic acid, 5-(5-(4-chlorophenyl)-2-furanyl)- is a compound characterized by its unique structural features, including a tetrazole ring and various aromatic substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and case studies.

- Molecular Formula : CHClNO

- CAS Number : 915369-18-5

- Molecular Weight : 288.68 g/mol

The biological activity of 2H-Tetrazole-2-acetic acid derivatives is often attributed to their ability to interact with various biological macromolecules. The tetrazole ring can mimic carboxylate groups, facilitating binding to enzymes or receptors involved in biochemical pathways. This interaction can modulate enzyme activity, potentially leading to therapeutic effects.

Anticancer Activity

Recent studies have indicated that compounds similar to 2H-Tetrazole-2-acetic acid exhibit significant anticancer properties. For instance, a study on related tetrazole derivatives demonstrated their effectiveness against various cancer cell lines, with IC values indicating potent cytotoxicity.

| Compound | Cell Line | IC (µg/mL) |

|---|---|---|

| Compound A | A-431 (skin cancer) | 1.98 ± 1.22 |

| Compound B | U251 (glioblastoma) | <10 |

Anti-inflammatory Activity

In vivo studies have shown that certain tetrazole derivatives possess anti-inflammatory properties. For example, a carrageenan-induced rat paw edema assay indicated that these compounds could reduce inflammation effectively, although the specific derivative's efficacy requires further exploration.

Study 1: Synthesis and Biological Evaluation

A study synthesized a series of 5-aryl-2H-tetrazoles, including the target compound. These were evaluated for their superoxide scavenging activity and anti-inflammatory effects in animal models. The results showed that while some compounds exhibited good in vitro activity as superoxide scavengers, they did not translate effectively into in vivo anti-inflammatory agents .

Study 2: Structure-Activity Relationship (SAR)

Research on the structure-activity relationship of tetrazole derivatives highlighted that modifications on the phenyl ring significantly influence biological activity. Substituents such as chlorine and furan groups enhance the compound's interaction with biological targets, thereby improving its pharmacological profile.

Applications in Pharmaceutical Development

The unique properties of 2H-Tetrazole-2-acetic acid derivatives make them valuable candidates for drug discovery. Their potential applications include:

- Antimicrobial Agents : Preliminary studies suggest efficacy against various bacterial strains.

- Cancer Therapeutics : Ongoing research aims to develop targeted therapies based on their anticancer properties.

- Anti-inflammatory Drugs : Their ability to modulate immune responses presents opportunities for treating inflammatory diseases.

常见问题

Q. What methodologies assess the environmental fate of this compound (e.g., atmospheric persistence, aquatic toxicity)?

- Methodological Answer : Simulate atmospheric oxidation using smog chamber experiments with OH radical sources. For aquatic studies, employ OECD Test Guideline 301 for biodegradability and Daphnia magna acute toxicity assays. Computational tools (EPI Suite) estimate partition coefficients (LogP) and bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。